Lipophilicity (LogP) Comparison: 3-Isobutoxy Substituent Confers the Highest Predicted LogP Among the 3-Alkoxy-6-methylquinoline-4-carboxylic Acid Homologous Series
The target compound exhibits a predicted LogP of 5.63, which is higher than all available 3-alkoxy homologs: the 3-methoxy analog (LogP 3.92, ΔLogP = +1.71), the 3-isopropoxy analog (LogP 5.10, ΔLogP = +0.53), and the 3-propoxy analog (LogP 5.28, ΔLogP = +0.35) [1]. The 3-isobutoxy group, with its branched four-carbon chain, provides greater lipophilicity than the linear three-carbon 3-propoxy substituent, consistent with the expected contribution of an additional methylene unit and branching-induced conformational effects.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.63 (Predicted, ACD/Labs method) |
| Comparator Or Baseline | 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid: LogP 3.92; 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid: LogP 5.10; 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: LogP 5.28 |
| Quantified Difference | ΔLogP = +0.35 to +1.71 versus 3-alkoxy homologs; ΔLogP = +0.46 versus des-methyl 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (LogP 5.17) |
| Conditions | All LogP values are ACD/Labs predicted values sourced from Chemsrc, Chemspider, and Molbase databases |
Why This Matters
Higher LogP directly affects reversed-phase HPLC retention, aqueous solubility, and membrane permeability—critical parameters for purification protocol design, analytical method development, and biological assay buffer selection.
- [1] Molbase (Qiye). 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid – LogP 3.917, CAS 438213-44-6. Available at: https://qiye.molbase.cn (Accessed 2026-05-02). View Source
